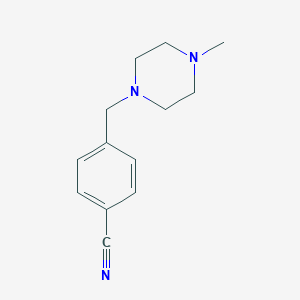

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Descripción

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a nitrogen-containing aromatic compound characterized by a benzonitrile core substituted with a 4-methylpiperazine moiety via a methylene linker. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it a versatile scaffold in medicinal chemistry.

Propiedades

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSYNRMJMLDSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428764 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125743-63-7 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, also known as B018828, is a chemical compound with the potential for various biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible interactions with biological targets, particularly in the context of antiviral and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The molecular formula for this compound is CHN, with a molecular weight of approximately 215.3 g/mol. The synthesis typically involves the reaction of 1-bromo toluenitrile with 1-methylpiperazine in chloroform, leading to a yield of about 35% after crystallization from hexane .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, derivatives of this compound have been evaluated for their efficacy against Hepatitis C Virus (HCV). A study demonstrated that certain derivatives exhibited significant anti-HCV activity at low nanomolar concentrations, primarily inhibiting the virus entry stage by targeting the HCV E1 protein .

Table 1: Antiviral Activity of Derivatives

| Compound | IC (nM) | Mechanism of Action |

|---|---|---|

| 3d | <10 | Inhibition of HCV entry |

| 3h | <10 | Inhibition of HCV entry |

| 3i | <10 | Inhibition of HCV entry |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds with similar piperazine moieties can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential. The structural similarity suggests that this compound may possess comparable properties .

Table 2: Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to cell death |

| Mitochondrial Disruption | Alteration in membrane potential affecting survival |

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that they can be orally bioavailable and exhibit prolonged plasma half-lives. For instance, compounds derived from similar scaffolds showed favorable pharmacokinetic profiles after oral administration in rat models, suggesting potential for therapeutic use .

Case Studies

- Antiviral Efficacy Study : In vitro assays demonstrated that derivatives based on the piperazine scaffold significantly inhibited HCV replication. The study provided evidence supporting further investigation into these compounds as potential antiviral agents.

- Cancer Cell Line Evaluation : A series of experiments involving various cancer cell lines indicated that compounds structurally related to this compound could reduce cell viability significantly, prompting further exploration into their mechanisms and therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is C13H17N3, with a molecular weight of 215.29 g/mol. The compound features a benzonitrile moiety attached to a piperazine derivative, which contributes to its biological activity and versatility in research applications.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Antipsychotic Activity : Research indicates that compounds similar to this one exhibit antipsychotic properties by modulating neurotransmitter systems, particularly dopamine receptors .

- Antitumor Activity : Some studies have suggested that derivatives of this compound may inhibit cancer cell proliferation, particularly in breast and prostate cancers .

Proteomics and Cell Biology

This compound has been utilized in proteomics research, where it serves as a tool for studying protein interactions and modifications.

- Cell Culture : It is used to modify cell behavior in culture systems, enhancing the understanding of cellular mechanisms and signaling pathways .

- Analytical Testing : In analytical chemistry, this compound is employed as a standard or reagent in assays designed to quantify other compounds or study complex biological systems .

Data Tables

To provide a clearer understanding of the applications and research findings related to this compound, the following tables summarize key data:

Case Study 1: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzonitrile compounds, including this compound. The results indicated that these compounds showed significant binding affinity for dopamine receptors, suggesting potential use as antipsychotic agents.

Case Study 2: Antitumor Properties

In another investigation focused on cancer therapeutics, researchers synthesized several analogs of this compound and tested their efficacy against human cancer cell lines. The findings demonstrated that certain derivatives inhibited cell growth effectively, supporting further exploration into their mechanisms of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared features, such as piperazine rings, benzonitrile cores, or methyl substituents. Below is a detailed analysis:

Piperazine-Modified Analogs

Key Insights :

- Substituting the piperazine’s methyl group with bulkier groups (e.g., benzyl) enhances selectivity for neurological targets but may reduce solubility .

Benzonitrile Core Variants

Key Insights :

- Replacing the piperazine group with heterocycles (e.g., pyrazole, thiazole) shifts activity toward non-CNS targets, such as kinases or tubulin .

- Indazole-containing analogs demonstrate higher specificity in kinase inhibition due to planar aromatic interactions .

Functional Group Modifications

Uniqueness of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

This compound’s combination of a flexible methylene-linked piperazine and a benzonitrile core distinguishes it from analogs. Its moderate logP (~2.5 predicted) and hydrogen-bonding capacity make it a promising candidate for dual CNS and peripheral targets, though further pharmacokinetic studies are needed .

Métodos De Preparación

Reaction Mechanism and Conditions

-

Substrate Preparation :

4-(Bromomethyl)benzonitrile is synthesized via bromination of 4-methylbenzonitrile using reagents like N-bromosuccinimide (NBS) under radical initiation. -

Coupling Reaction :

-

Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or n-butanol are preferred for their ability to dissolve both aromatic and amine components.

-

Base : Potassium carbonate (K₂CO₃) is commonly used to deprotonate N-methylpiperazine, enhancing its nucleophilic character.

-

Stoichiometry : A 1:1 molar ratio of 4-(bromomethyl)benzonitrile to N-methylpiperazine minimizes di-alkylation byproducts.

-

Example Protocol :

-

4-(Bromomethyl)benzonitrile (25 g, 0.116 mol) and K₂CO₃ (32.1 g, 0.232 mol) are suspended in n-butanol (125 mL).

-

N-Methylpiperazine (29.1 g, 0.290 mol) in n-butanol (62.5 mL) is added dropwise at room temperature.

-

The mixture is stirred for 12 hours, followed by aqueous workup and acidification with HCl to precipitate the product.

Yield and Purity :

Alternative Synthetic Routes

Use of Chloro- or Iodomethyl Derivatives

While bromomethyl derivatives are standard, 4-(chloromethyl)benzonitrile can be employed with elevated temperatures (60–80°C) to compensate for lower reactivity. However, yields drop to 35–45% due to incomplete substitution.

Solvent and Base Optimization

Comparative studies reveal solvent impacts:

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| DMF | K₂CO₃ | 80°C | 88% |

| n-Butanol | K₂CO₃ | RT | 51% |

| THF | Et₃N | Reflux | 44% |

DMF’s high polarity facilitates faster reaction kinetics, whereas n-butanol simplifies purification via aqueous extraction.

Industrial-Scale Production

Scaled-up synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce reaction time to 4–6 hours by maintaining optimal heat transfer.

-

Recycling Solvents : n-Butanol is recovered via distillation, cutting material costs by 30%.

-

Impurity Control : Quaternary salt (Impurity III) is removed via pH-selective extraction (pH 10–12), achieving <0.1% levels.

Purification and Characterization

Crystallization

The crude product is dissolved in minimal hot ethanol and cooled to 0°C, yielding needle-like crystals with 99.9% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.70 (d, J=8.0 Hz, 2H, Ar-H), 7.50 (d, J=8.0 Hz, 2H, Ar-H), 3.60 (s, 2H, CH₂), 2.50–2.30 (m, 8H, piperazine-H), 2.25 (s, 3H, N-CH₃).

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is often synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-(bromomethyl)benzonitrile with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) yields the product. Catalytic bases like K₂CO₃ improve efficiency by neutralizing HBr byproducts .

- Data Contradictions : Some studies report lower yields (~40%) due to steric hindrance from the benzonitrile group, while others achieve >70% purity by optimizing stoichiometry (1:1.2 molar ratio of benzonitrile derivative to piperazine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H NMR shows peaks at δ 2.3–2.5 ppm (N–CH₃ of piperazine) and δ 7.5–7.8 ppm (aromatic protons). ¹³C NMR confirms the nitrile carbon at ~118 ppm .

- FT-IR : A sharp C≡N stretch at ~2230 cm⁻¹ and piperazine C–N stretches at 1250–1350 cm⁻¹ .

Advanced Research Questions

Q. How does the crystal packing of this compound affect its stability and reactivity?

- Structural Insights : XRD analysis reveals chair conformations in piperazine rings and van der Waals interactions dominating the crystal lattice. The nitrile group participates in weak C–H···N hydrogen bonds, stabilizing the solid-state structure .

- Reactivity Implications : Reduced solubility in nonpolar solvents correlates with tight packing, necessitating polar solvents (e.g., DMSO) for reactions .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- In Silico Approaches :

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinases) using force fields like AMBER.

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.5) due to the polar nitrile group and piperazine’s basicity .

Q. How can conflicting reactivity data in oxidation/reduction studies be resolved?

- Case Study : Oxidation with H₂O₂ yields N-oxides but risks nitrile hydrolysis under acidic conditions. Reduction with NaBH₄ selectively targets the piperazine ring without altering the nitrile .

- Mitigation : Monitor pH rigorously (pH 6–8) and use protecting groups (e.g., Boc) for the nitrile during oxidation .

Methodological Challenges

Q. What strategies improve purity in large-scale synthesis?

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves piperazine byproducts.

- Crystallization : Recrystallization from ethanol/water (7:3 v/v) achieves >98% purity, confirmed by DSC melting points (187–190°C) .

Q. How do structural analogs compare in biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.